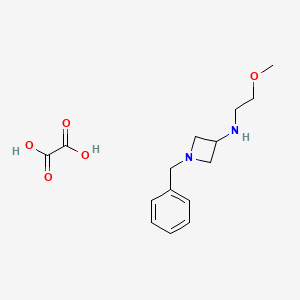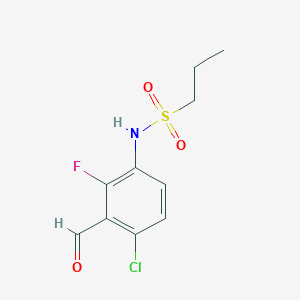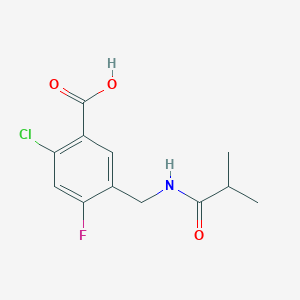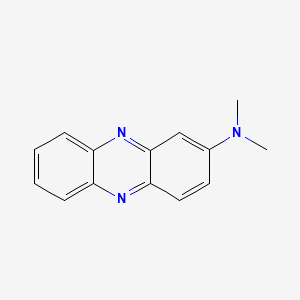
2-Phenazinamine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenazinamine, N,N-dimethyl- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. It is known for its vibrant color and has been studied for its various biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenazinamine, N,N-dimethyl- can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives .
Industrial Production Methods: Industrial production often utilizes the Wohl–Aue method, which involves the condensation of 1,2-diaminobenzenes with 2C-units . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenazinamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
2-Phenazinamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting cancer cell growth.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2-Phenazinamine, N,N-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer activity . Additionally, it can generate reactive oxygen species, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Phenazine: The parent compound, known for its antimicrobial properties.
2-Phenazinamine: A simpler derivative with similar biological activities.
N,N-Dimethylphenazine: Another derivative with comparable properties.
Uniqueness: 2-Phenazinamine, N,N-dimethyl- stands out due to its enhanced stability and solubility compared to other phenazine derivatives. Its unique structure allows for more efficient interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6494-69-5 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethylphenazin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,1-2H3 |
InChI Key |
LKWXMSXBNAPAEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


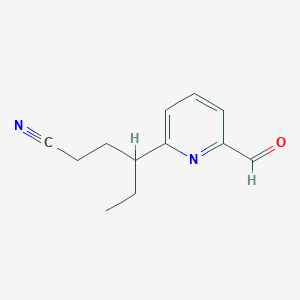

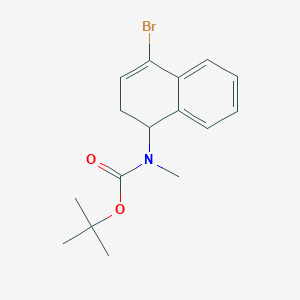
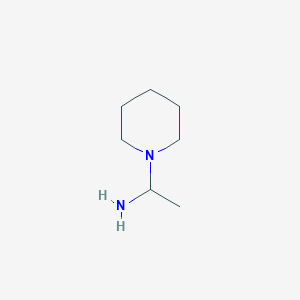

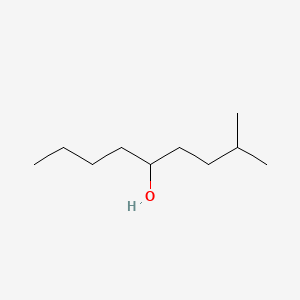
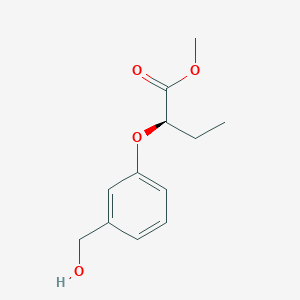
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
